molecular formula C18H18N2O2 B496051 2-butoxy-N-(2-cyanophenyl)benzamide

2-butoxy-N-(2-cyanophenyl)benzamide

Cat. No.: B496051
M. Wt: 294.3g/mol
InChI Key: WUQVARRWGKUTMB-UHFFFAOYSA-N
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Description

2-Butoxy-N-(2-cyanophenyl)benzamide is a benzamide derivative characterized by a butoxy substituent on the benzoyl ring and a 2-cyanophenyl group attached to the amide nitrogen. Benzamides are widely studied for their applications in medicinal chemistry, material science, and organic synthesis due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3g/mol

IUPAC Name

2-butoxy-N-(2-cyanophenyl)benzamide

InChI

InChI=1S/C18H18N2O2/c1-2-3-12-22-17-11-7-5-9-15(17)18(21)20-16-10-6-4-8-14(16)13-19/h4-11H,2-3,12H2,1H3,(H,20,21)

InChI Key

WUQVARRWGKUTMB-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Key Observations:
  • Synthetic Efficiency: The synthesis of N-(2-cyanophenyl)benzamide derivatives typically involves condensation reactions or halogenation-thiocyanate substitution, with yields ranging from 45% to 80% depending on substituent complexity .
  • Substituent Effects: Electron-withdrawing groups (e.g., cyano, bromo) enhance reactivity in cycloaddition and nucleophilic substitution reactions, as seen in the formation of polycyclic quinazolinones . In contrast, alkoxy groups (e.g., butoxy in the target compound) may improve solubility and metabolic stability .
  • Crystallographic Data: Derivatives like N-(2-cyanophenyl)benzimidoyl isothiocyanate (3) have been structurally validated via IR spectroscopy and crystallography, highlighting the importance of substituent positioning in molecular packing .

Functional and Pharmacological Comparisons

Benzamide derivatives exhibit diverse biological activities influenced by their substituents:

  • Neuroleptic Activity: Compounds such as amisulpride and tiapride (structurally distinct but sharing the benzamide core) act as dopamine antagonists, suggesting that 2-butoxy-N-(2-cyanophenyl)benzamide could be explored for CNS-targeted applications if functional groups align with receptor-binding motifs .
  • Antimicrobial and Anticancer Potential: Bromo- and cyano-substituted benzamides (e.g., and derivatives) show promise in inhibiting microbial growth or cancer cell proliferation, likely due to halogen-bonding interactions or enzyme inhibition .

Physicochemical and Analytical Profiles

  • Solubility and Stability: Alkoxy groups (e.g., butoxy) generally enhance lipophilicity compared to polar cyano or amino substituents, impacting bioavailability. For instance, Rip-B (with dimethoxyphenethyl) exhibits a melting point of 90°C, indicating moderate crystallinity .
  • Spectroscopic Identification : 1H/13C NMR and HRMS are standard for characterizing benzamide derivatives, as demonstrated in and .

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